Isochlorogenic acid

Description

Historical Context and Discovery of Isochlorogenic Acid

The term "this compound" was first used in 1950 by Barnes et al. to describe a compound isolated from coffee beans that exhibited properties similar to chlorogenic acid. scielo.br Initial studies determined that this substance was a positional isomer of chlorogenic acid, based on its identical molecular weight and ultimate composition, as well as similar ultraviolet (UV) and infrared (IR) spectra. scielo.br However, unlike chlorogenic acid, it did not form a crystalline potassium complex. scielo.br

The broader history of the chlorogenic acid family began much earlier. In 1837, Robiquet and Boutron first isolated acidic substances from coffee that produced a green pigment, which included ferulic chloride. scielo.br The name "chlorogenic acid" was coined by Payen in 1846, referencing the green color (from the Greek khloros, meaning light green) that appears upon oxidation, not the element chlorine. scielo.brmdpi.com It wasn't until 1932 that Fischer and Dangschat established the structure of what is now known as 5-O-caffeoylquinic acid (5-CQA), the primary compound referred to as chlorogenic acid. scielo.br

Throughout the mid-20th century, other isomers were discovered, leading to a period of considerable confusion in nomenclature. researchgate.net This included neochlorogenic acid, described in 1953, and cryptochlorogenic acid, isolated in 1964. scielo.br The term "this compound," initially referring to a single isomer, is now understood to represent a class of dicaffeoylquinic acids (diCQA), which are composed of one quinic acid molecule and two caffeic acid molecules. scielo.brnih.gov In 1965, Corse et al. purified the substance known as this compound and identified it as a mixture of the three main dicaffeoylquinic acids. mdpi.com

Classification and Isomers within the Chlorogenic Acid Family

Isochlorogenic acids belong to the larger family of chlorogenic acids (CGAs), which are esters formed between quinic acid and certain trans-cinnamic acids, most commonly caffeic acid, ferulic acid, and p-coumaric acid. scielo.brwikipedia.org The nomenclature of these compounds has been a source of confusion due to gradual discoveries and changes in terminology rules over the years. scielo.br The numbering of the carbon atoms on the quinic acid ring, in particular, has led to discrepancies. researchgate.net

The main classes of chlorogenic acids include:

Caffeoylquinic acids (CQAs) : Esters of one caffeic acid and one quinic acid molecule. nih.gov

Dicaffeoylquinic acids (diCQAs) : Esters of two caffeic acid molecules and one quinic acid molecule. nih.gov Isochlorogenic acids fall into this category.

Feruloylquinic acids (FQAs) : Esters of ferulic acid and quinic acid. researchgate.net

p-Coumaroylquinic acids (pCoQAs) : Esters of p-coumaric acid and quinic acid. researchgate.net

Caffeoylferuloylquinic acids (CFQAs) : Esters containing both caffeic and ferulic acids. scielo.br

Isochlorogenic acids are specifically the dicaffeoylquinic acid isomers. The most commonly studied isomers of this compound are:

This compound A (3,5-dicaffeoylquinic acid) medchemexpress.comacs.org

This compound B (3,4-dicaffeoylquinic acid) acs.orgnih.gov

This compound C (4,5-dicaffeoylquinic acid) acs.orgnih.gov

Table 1: Key Isomers of Chlorogenic Acid

| Trivial Name | Systematic Name (IUPAC) | Abbreviation | Class |

|---|---|---|---|

| Chlorogenic acid | 5-O-caffeoylquinic acid | 5-CQA | Caffeoylquinic acid |

| Neochlorogenic acid | 3-O-caffeoylquinic acid | 3-CQA | Caffeoylquinic acid |

| Cryptochlorogenic acid | 4-O-caffeoylquinic acid | 4-CQA | Caffeoylquinic acid |

| This compound A | 3,5-dicaffeoylquinic acid | 3,5-diCQA | Dicaffeoylquinic acid |

| This compound B | 3,4-dicaffeoylquinic acid | 3,4-diCQA | Dicaffeoylquinic acid |

| This compound C | 4,5-dicaffeoylquinic acid | 4,5-diCQA | Dicaffeoylquinic acid |

Significance in Phytochemical Research

Isochlorogenic acids, as part of the broader chlorogenic acid family, are significant subjects of phytochemical research due to their widespread presence in the plant kingdom and their diverse biological activities. researchgate.netimpactfactor.org These compounds are secondary metabolites that play a role in plant defense mechanisms and are found in high concentrations in various plants, fruits, and vegetables, with coffee being a major dietary source. mdpi.comrsc.org

Research has highlighted the potent antioxidant properties of isochlorogenic acids. medchemexpress.combrieflands.com Studies have shown that dicaffeoylquinic acids, such as isochlorogenic acids A, B, and C, exhibit greater antioxidant activity compared to monocaffeoylquinic acids. nih.govmdpi.com This enhanced activity is attributed to the presence of additional hydroxyl groups on the aromatic rings. mdpi.com

The broad spectrum of biological activities associated with isochlorogenic acids has attracted considerable scientific attention. mdpi.com These activities include anti-inflammatory, antibacterial, antiviral, and neuroprotective effects. mdpi.commedchemexpress.commdpi.com For instance, this compound C has been identified as a primary bioactive component with anti-allergic inflammation properties in animal models of asthma. mdpi.com Furthermore, this compound A has been investigated for its potential therapeutic effects in the treatment of fractures and rheumatoid arthritis. tandfonline.com The diverse pharmacological effects of isochlorogenic acids make them important targets for ongoing phytochemical and biomedical research. mdpi.commdpi.com

Structure

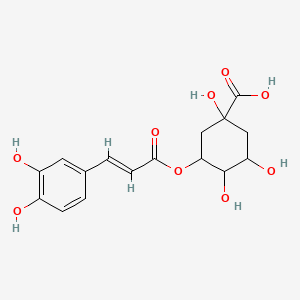

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVRJTMFETXNAD-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5Z-Caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-61-2 | |

| Record name | Isochlorogenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1S-(1α,3β,4β,5α)]-3-[[3-(3,4-dihydroxyphenyl)-1-oxoallyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

177 - 179 °C | |

| Record name | 5Z-Caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Plant Physiology of Isochlorogenic Acid

Biosynthetic Pathways of Isochlorogenic Acid in Plants.

Shikimate Pathway Intermediates

The journey to this compound begins with the shikimate pathway, a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. mdpi.comresearchgate.netnih.gov This pathway provides the foundational molecule, quinic acid, which forms the core of the this compound structure. mdpi.comresearchgate.net The process starts with phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, products of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. mdpi.com These precursors enter the shikimate pathway to eventually form chorismate, a key branching point. mdpi.com Chorismate is then converted to L-phenylalanine, a primary input for the subsequent phenylpropanoid pathway. mdpi.com

Role of Phenylpropanoid Pathway Enzymes

The phenylpropanoid pathway is central to the synthesis of a vast array of plant secondary metabolites, including this compound. mdpi.com This pathway utilizes L-phenylalanine and, through the action of a series of key enzymes, modifies it to produce the necessary components for this compound formation.

The primary enzymes and their roles are detailed in the table below:

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the conversion of L-phenylalanine to cinnamic acid, the first committed step in the phenylpropanoid pathway. mdpi.commdpi.com |

| Cinnamate 4-hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. mdpi.commdpi.com |

| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. mdpi.commdpi.com |

| Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase | HCT | This versatile enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to either shikimic acid or quinic acid. mdpi.comfrontiersin.org It also plays a role in converting caffeoyl shikimate back to caffeoyl-CoA. mdpi.com |

| Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase | HQT | Considered a key rate-limiting enzyme, HQT specifically catalyzes the final step in the biosynthesis of chlorogenic acid (a precursor to this compound) by esterifying caffeoyl-CoA with quinic acid. mdpi.comfrontiersin.org |

| Coumaroyl quinate/coumaroyl shikimate 3'-monooxygenase | C3H / C3'H | This enzyme is responsible for the hydroxylation of p-coumaroyl esters (like p-coumaroyl-quinic acid or p-coumaroyl-shikimic acid) to their corresponding caffeoyl esters. mdpi.comfrontiersin.org |

These enzymes work in a coordinated fashion to produce the necessary caffeoyl-CoA and quinic acid moieties that will ultimately be combined.

Formation of Mono- and Dicaffeoylquinic Acids

The biosynthesis of dicaffeoylquinic acids, such as this compound, is thought to occur through the acylation of a pre-existing monocaffeoylquinic acid (chlorogenic acid) with another molecule of caffeoyl-CoA. nih.gov The initial formation of chlorogenic acid (5-O-caffeoylquinic acid) is a critical preceding step. nih.gov

The primary pathway for chlorogenic acid synthesis involves the esterification of p-coumaroyl-CoA with quinic acid, catalyzed by HCT or HQT, to form p-coumaroylquinic acid. mdpi.comfrontiersin.org This is then hydroxylated by C3H to yield chlorogenic acid. frontiersin.org Alternatively, p-coumaroyl-CoA can be esterified with shikimic acid by HCT to form p-coumaroyl shikimate, which is then hydroxylated by C3'H to produce caffeoyl shikimate. mdpi.com Caffeoyl shikimate can then be converted to caffeoyl-CoA, which is subsequently esterified with quinic acid by HQT to form chlorogenic acid. mdpi.com

Once chlorogenic acid is formed, it is believed to serve as the substrate for the formation of dicaffeoylquinic acids. nih.gov The addition of a second caffeoyl group, catalyzed by an as-yet unfully characterized acyltransferase, results in the various isomers of this compound, such as 3,5-dicaffeoylquinic acid.

Genetic Regulation and Transcriptional Responses of Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic level. mdpi.com The expression of the structural genes encoding the biosynthetic enzymes (PAL, C4H, 4CL, HCT, HQT, C3H) is controlled by various transcription factors. mdpi.com Key transcription factor families implicated in regulating the phenylpropanoid pathway include MYB, WRKY, ERF, and bHLH. mdpi.com These regulatory proteins can either activate or repress the transcription of the biosynthetic genes, thereby controlling the metabolic flux towards this compound production. mdpi.com For instance, studies have shown that the transcription factor MYB114 can regulate chlorogenic acid biosynthesis by activating the phenylpropanoid pathway. nih.gov

Furthermore, the expression of these genes and the subsequent accumulation of this compound can be influenced by various internal and external stimuli. Plant hormones such as jasmonic acid and salicylic (B10762653) acid can induce the expression of biosynthetic genes, leading to increased production of these compounds as part of the plant's defense response. mdpi.com Environmental stresses like pathogen attack, high temperature, and intense light can also trigger the upregulation of the biosynthetic pathway, enhancing the plant's resistance. mdpi.com

Distribution and Accumulation in Botanical Sources

Isochlorogenic acids are widely distributed throughout the plant kingdom, with particularly high concentrations found in certain plant families and species.

Major Plant Families and Species Containing this compound

Several plant families are known to be rich sources of this compound. The table below highlights some of the major families and representative species.

| Plant Family | Representative Species |

| Asteraceae | Artemisia species (e.g., Artemisia sieberi, Artemisia turanica), Helianthus annuus (Sunflower), Cynara cardunculus (Artichoke), Taraxacum officinale (Dandelion), Achillea species |

| Lamiaceae | Melissa officinalis (Lemon balm), Thymus species, Salvia species |

| Solanaceae | Solanum melongena (Eggplant), Solanum tuberosum (Potato), Coffea species (Coffee) |

| Apiaceae | Centella asiatica (Indian pennywort) |

| Caprifoliaceae | Lonicera japonica (Japanese honeysuckle) |

| Ericaceae | Calluna vulgaris (Heather) |

| Malvaceae | Hibiscus sabdariffa (Roselle) |

| Rosaceae | Malus domestica (Apple), Prunus domestica (Plum), Prunus persica (Peach) |

| Rubiaceae | Coffea species (Coffee) |

Data compiled from multiple sources. mdpi.comnih.govnih.govfrontiersin.orgnih.govhilarispublisher.comtandfonline.commdpi.comimrpress.comfrontiersin.orgwikipedia.orgnih.govoup.comnih.govbohrium.comacseusa.orgnotulaebotanicae.romdpi.comkirj.ee

Within these families, isochlorogenic acids, along with other chlorogenic acids, accumulate in various plant parts, including leaves, fruits, roots, and flowers. mdpi.comwikipedia.orgmdpi.comscielo.br For example, in coffee plants, high levels of 3,5-dicaffeoylquinic acid are found in the beans. mdpi.comoup.com In eggplants, chlorogenic acid and its derivatives are the major phenolic compounds in the fruit flesh. notulaebotanicae.ro The concentration and specific isomers of this compound can vary significantly depending on the plant species, developmental stage, and environmental conditions. notulaebotanicae.ro

Factors Influencing this compound Content in Plants

The concentration of this compound in plant tissues is not static; it fluctuates in response to both internal developmental cues and external environmental pressures. mdpi.com Research has shown that the plant's growth stage and various environmental stressors are significant determinants of this compound levels.

Developmental Stage

The age and developmental phase of a plant or its specific organs play a crucial role in the accumulation of isochlorogenic acids.

Floral and Leaf Development: In the flowers of Lonicera japonica (honeysuckle), the total content of phenolic acids, including this compound A, generally decreases as the flowers mature. nih.gov Similarly, young leaves of this species contain higher levels of these compounds compared to mature leaves. nih.gov Studies on Lonicera confusa also report that the concentration of this compound A is at its peak during the bud stage and declines thereafter. researchgate.net

Varietal Differences: Different varieties of the same plant species can exhibit varying levels of isochlorogenic acids. For instance, a comparison between wild and cultivated populations of Lonicera japonica showed that cultivated varieties tended to have higher concentrations of this compound A and B in their flower buds. frontiersin.org

Table 1: Influence of Developmental Stage on this compound Content in Lonicera sp.

| Plant Species | Organ | Developmental Stage | Finding | Reference |

|---|---|---|---|---|

| Lonicera japonica | Flowers | Overall development | Content of total phenolic acids (including this compound A) shows a downward trend with maturation. | nih.gov |

| Lonicera japonica | Leaves | Young vs. Mature | Young leaves have significantly higher content of total phenolic acids than mature leaves. | nih.gov |

| Lonicera japonica | Flower Buds | Wild vs. Cultivated | Cultivated populations showed higher levels of this compound A (11.60 ± 2.06 mg/g) compared to wild populations (10.54 ± 2.32 mg/g). | frontiersin.org |

Environmental Factors

Abiotic and biotic stresses in a plant's environment are potent modulators of secondary metabolite production, including that of this compound. researchgate.netijbbb.org

Salinity Stress: Exposure to salt stress has been demonstrated to significantly boost the accumulation of specific this compound isomers. In Lonicera japonica, treatment with sodium chloride (NaCl) led to a notable increase in the concentrations of isochlorogenic acids A and B in the leaves. frontiersin.orgnih.gov This is considered part of the plant's defense mechanism against oxidative damage induced by salinity. frontiersin.org

Light Intensity: As a general rule for chlorogenic acids, light is a critical environmental factor. mdpi.com High light intensity can stimulate the biosynthesis of phenolic compounds as a protective measure. actascientific.comnih.gov While specific data for this compound is limited, it is part of the phenylpropanoid pathway that is known to be influenced by light.

Other Abiotic Stresses: The accumulation of chlorogenic acids, as a class of compounds, is also affected by other stresses like drought, temperature fluctuations, and UV radiation. mdpi.comtechscience.com Plants often increase the production of these antioxidant compounds to mitigate the harmful effects of such environmental challenges. mdpi.comnih.gov

Table 2: Effect of Environmental Factors on this compound Content

| Plant Species | Factor | Observation | Reference |

|---|---|---|---|

| Lonicera japonica | Salinity (NaCl) Stress | Leaf concentrations of this compound A and this compound B increased significantly. | frontiersin.orgnih.gov |

| General | Light Intensity | High light intensity generally increases the accumulation of chlorogenic acids. | mdpi.comactascientific.comnih.gov |

| General | Abiotic Stress (Drought, Temperature) | Environmental stresses typically induce the production of chlorogenic acids as a defense response. | mdpi.comtechscience.com |

Physiological Roles of this compound in Plants

Antioxidant and Stress Response: A primary function of chlorogenic acids, including this compound, is to act as potent antioxidants. mdpi.com They are crucial for scavenging reactive oxygen species (ROS) that are produced in excess during periods of abiotic stress such as drought, high salinity, or extreme temperatures. mdpi.comfrontiersin.org By neutralizing these damaging molecules, isochlorogenic acids help protect plant cells from oxidative stress. frontiersin.org

Defense Against Herbivores and Pathogens: These compounds play a significant role in plant defense against biotic threats. mdpi.com Elevated levels of chlorogenic acids have been associated with resistance to insect herbivores and pathogenic microorganisms. mdpi.commdpi.com They can deter feeding or inhibit the growth of pathogens, acting as protective chemical agents.

UV Protection: Hydroxycinnamic acid derivatives like this compound are effective at absorbing ultraviolet (UV) radiation. frontiersin.org Their accumulation, particularly in the outer tissues of leaves and fruits, provides a screen against harmful UV-B light, which can otherwise damage DNA and other cellular components. frontiersin.orgoup.com

Growth Regulation: Some studies have suggested that chlorogenic acids may be involved in regulating plant growth and development, although this is a less characterized role compared to their defensive functions. researchgate.net

Isolation, Purification, and Synthesis Methodologies for Isochlorogenic Acid

Extraction Techniques for Isochlorogenic Acid from Plant Matrices

The initial step in obtaining this compound is its extraction from a raw plant source. The choice of extraction technique is pivotal as it directly influences the yield and purity of the resulting crude extract.

Conventional solvent extraction remains a widely used method for recovering isochlorogenic acids from plant materials due to its simplicity and scalability. nih.gov The selection of an appropriate solvent is the most critical parameter in this process. nih.gov As polar compounds, isochlorogenic acids are most effectively solubilized by polar solvents. nih.gov

Commonly, aqueous-organic mixtures are employed, with ethanol (B145695) being a preferred solvent for nutraceutical purposes as it is generally recognized as safe (GRAS). nih.gov Research indicates that the solvent composition significantly impacts extraction efficiency. For instance, a 70% ethanol solution was found to be more effective than 50% or 96% ethanol for extracting chlorogenic acids from sunflower by-products. nih.gov Similarly, an 80% ethanol solution yielded superior results for extraction from artichoke bracts and potato peels. nih.gov In contrast, some studies have found lower ethanol concentrations (15-20%) or even pure water to be optimal for other matrices like spent coffee grounds and walnut leaves. nih.gov

The solubility of chlorogenic acids, including this compound, increases with temperature, regardless of the solvent used. mdpi.com However, temperatures exceeding 60–70 °C can lead to the degradation and isomerization of these thermolabile compounds. nih.gov The solid-to-liquid ratio is another key factor; an adequate volume of solvent is necessary to permeate the plant matrix and solubilize the target compounds without becoming saturated. mdpi.com

Table 1: Comparison of Solvent-Based Extraction Conditions for Chlorogenic Acids

| Plant Source | Optimal Solvent | Temperature (°C) | Solid/Liquid Ratio | Reference |

|---|---|---|---|---|

| Forced Witloof Chicory Roots | 70% Ethanol | 70 | 1:100 | mdpi.com |

| Artichoke Bracts & Stems | 80% Ethanol | Heating Water Bath | N/A | nih.gov |

| Potato Peel | 80% Ethanol | Heating Water Bath | N/A | nih.gov |

| Spent Coffee Grounds | 15-20% Ethanol | 60 | N/A | nih.gov |

| Coffee Husk | Water | 60 | N/A | nih.gov |

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced methods have been developed.

Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular components into the solvent. academicjournals.org This technique has been successfully optimized for extracting chlorogenic acid from various sources. academicjournals.orgd-nb.info For example, a study on Folium eucommiae achieved a maximum yield of 0.77 mg/g using UAE with a 52% ethanol solution for 25 minutes at 50°C. academicjournals.org Another study on papaya optimized the process to achieve an extraction rate of 1.95% in just 20 minutes. esrgroups.org

Ionic Liquid-Based Extraction (ILE) employs ionic liquids (ILs)—salts that are liquid at low temperatures—as alternative solvents. nih.gov ILs possess characteristics like negligible vapor pressure, low toxicity, and high thermal stability, making them "green" alternatives to conventional organic solvents. nih.govmdpi.com The effectiveness of ILE is influenced by the properties of the IL's anion and cation, which determine its polarity and hydrogen-bonding interactions with the target compound. mdpi.com A method combining UAE with an ionic liquid (1-butyl-3-methylimidazolium bromide, [Bmim]Br) was developed to extract this compound C from Chrysanthemum morifolium. nih.govnih.gov The optimized conditions were a liquid-to-solid ratio of 23.44:1, an ultrasonic time of 48.99 minutes, and an IL concentration of 0.65 mol/L, which resulted in an extraction yield of 4.20 mg/g. nih.govnih.gov

Table 2: Optimized Parameters for Advanced Extraction of this compound C

| Parameter | Optimal Value |

|---|---|

| Extraction Method | Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE) |

| Plant Source | Chrysanthemum morifolium |

| Ionic Liquid | 1-butyl-3-methylimidazolium bromide [(Bmim)Br] |

| IL Concentration | 0.65 mol/L |

| Liquid-to-Solid Ratio | 23.44:1 |

| Ultrasonic Time | 48.99 min |

| Final Yield | 4.20 mg/g |

Data sourced from studies on IL-UAE of this compound C. nih.govnih.gov

Purification and Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, efficient purification and separation strategies are required to isolate this compound.

Chromatography is the cornerstone of this compound purification.

Silica Gel Column Chromatography is often used as an initial purification step to separate this compound isomers from a crude methanol (B129727) extract. nih.govdatapdf.com

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid partition chromatography technique for separating and purifying isochlorogenic acids. akjournals.com A key advantage of HSCCC is the absence of a solid support matrix, which eliminates irreversible sample adsorption and ensures high sample recovery. akjournals.com Several studies have successfully applied HSCCC to isolate this compound A and C.

From Lonicera japonica Thunb, 19.65 mg of this compound A with 99.1% purity was obtained from 150 mg of an ethyl acetate (B1210297) fraction in a one-step separation using a two-phase solvent system of n-hexane:ethyl acetate:isopropanol:water (2:3:2:5, v/v/v/v). akjournals.comresearchgate.net

From Artemisiae argyi folium, 11 mg of this compound A with 99.01% purity was isolated from 25 mg of crude extract using a solvent system of n-hexane:ethyl acetate:ethanol:water (3:7:4:6, v/v/v/v). spgykj.com

A combined HSCCC and preparative HPLC method was used to separate isomers from Lonicera japonica flower buds, yielding this compound A and C with purities of 98% and 96%, respectively. nih.gov

Table 3: HSCCC Systems for this compound A Purification

| Plant Source | Solvent System (v/v/v/v) | Sample Load | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Lonicera japonica Thunb | n-hexane:ethyl acetate:isopropanol:water (2:3:2:5) | 150 mg | 19.65 mg | 99.1% | akjournals.comresearchgate.net |

| Artemisiae argyi folium | n-hexane:ethyl acetate:ethanol:water (3:7:4:6) | 25 mg | 11 mg | 99.01% | spgykj.com |

Integrated membrane technology offers an alternative or complementary approach to chromatography for purification. tandfonline.comdeswater.com This method is particularly suitable for heat-sensitive substances like this compound. tandfonline.comdeswater.com A typical integrated system might involve two stages:

Ultrafiltration (UF): A polyetherimide (PEI) UF membrane can be used to separate this compound from other larger components in the extract, thereby improving its purity. tandfonline.comdeswater.comresearchgate.net

Nanofiltration (NF): The purified solution can then be concentrated using a positively charged NF membrane. tandfonline.comdeswater.comresearchgate.net Studies have shown that such membranes can achieve a rejection rate for chlorogenic acid of about 92%, making this step effective for concentration. tandfonline.comdeswater.comresearchgate.net

An aqueous two-phase system (ATPS) has also been used for the purification of this compound C after IL-UAE. nih.gov This technique achieved a maximum extraction efficiency of 98.18%, demonstrating that the transfer of this compound C from the salt-rich phase to the IL-rich phase was a spontaneous process. nih.govnih.gov

Chemical Synthesis Approaches for this compound and its Derivatives

While isochlorogenic acids are primarily obtained by extraction from natural sources, chemical synthesis provides a route to obtain pure isomers for analytical standards and to create novel derivatives for research. nbn-resolving.org The synthesis of these complex esters presents significant challenges, and historical methods have often suffered from low yields. google.com

The general strategy for synthesizing chlorogenic acids and their derivatives involves the esterification of quinic acid with a trans-cinnamic acid, such as caffeic acid. nbn-resolving.org A common synthetic pathway includes:

Preparation of acid chlorides from the desired cinnamic acids. nbn-resolving.org

Preparation of quinic acid derivatives with appropriate protecting groups to ensure selective acylation at the desired hydroxyl position. nbn-resolving.org

Acylation of the protected quinic acid with the prepared acid chloride. nbn-resolving.org

Deprotection to yield the final this compound. nbn-resolving.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound A |

| This compound C |

| This compound A-3′-O-β-glucopyranoside |

| This compound A-3′-O-β-glucopyranoside methyl ester |

| This compound C-3′-O-β-glucopyranoside |

| Quinic acid |

| Caffeic acid |

| Ethanol |

| Methanol |

| Acetone |

| n-Hexane |

| Ethyl acetate |

| Isopropanol |

| 1-butyl-3-methylimidazolium bromide ([Bmim]Br) |

| Polyetherimide (PEI) |

| Quinic acid bisacetonide |

| Ferulic acid |

Total Synthesis Pathways

The total chemical synthesis of isochlorogenic acids and their monocaffeoylquinic acid precursors is complex, primarily due to the need for regioselective esterification of one or more of the four hydroxyl groups on the quinic acid molecule. While various synthesis routes have been reported in the literature, they often face challenges of low to moderate yields nih.gov.

A prominent and effective strategy for synthesizing caffeoylquinic acids (CQAs) was developed by Sefkow et al. This approach provides a high-yield route to various isomers by employing protected quinic acid intermediates nih.govresearchgate.net. The general pathway involves several key stages:

Protection of Quinic Acid: To achieve regioselectivity, the hydroxyl groups of quinic acid that are not intended for esterification must be protected. A common method is the formation of acetals, such as the preparation of a quinic acid bisacetonide, which selectively protects specific hydroxyl groups researchgate.net.

Esterification: The remaining free hydroxyl group(s) on the protected quinic acid are then esterified with a suitably protected caffeic acid derivative. This is often performed using caffeic acid chloride to facilitate the reaction researchgate.net.

Deprotection: In the final step, all protecting groups on both the quinic acid and caffeic acid moieties are removed, typically under acidic conditions, to yield the final this compound product researchgate.net.

Table 1: Overview of Key Strategies in Total Synthesis of Caffeoylquinic Acids

| Step | Method | Purpose | Key Reagents/Intermediates | Reference |

| Protection | Kinetic Acetalization | Selectively protects hydroxyl groups on quinic acid. | Acetone, Acid Catalyst | researchgate.net |

| Esterification | Acylation | Forms the ester bond between quinic acid and caffeic acid. | Protected Caffeic Acid Chloride, Pyridine | researchgate.net |

| Deprotection | Acid Hydrolysis | Removes all protecting groups to yield the final product. | Acidic Conditions (e.g., HCl) | researchgate.net |

Enzymatic Synthesis Approaches

Enzymatic synthesis and metabolic engineering offer powerful alternatives to chemical synthesis for producing this compound and related compounds. These methods leverage the high specificity of enzymes to overcome the challenges of regioselectivity and avoid the use of harsh chemicals and protecting groups rsc.orgresearchgate.net.

The biosynthesis of chlorogenic acids in plants is primarily catalyzed by the enzyme hydroxycinnamoyl-CoA: quinate hydroxycinnamoyl transferase (HQT) . This enzyme facilitates the transfer of a hydroxycinnamoyl group (like caffeoyl) from its coenzyme A (CoA) thioester, such as caffeoyl-CoA, to the hydroxyl group of quinic acid mdpi.comnih.gov. This specific enzymatic reaction is central to the natural production of these compounds.

Advances in synthetic biology have enabled the reconstruction of these biosynthetic pathways in microbial hosts like Escherichia coli. By engineering metabolic pathways, microorganisms can be programmed to produce chlorogenic acids from simple carbon sources like glucose or xylose rsc.org. For instance, a modular co-culture system using two different engineered E. coli strains has been developed. One strain produces caffeic acid from xylose, while the other strain produces quinic acid from glucose and contains the HQT enzyme to catalyze the final esterification, leading to the production of chlorogenic acid rsc.org.

Enzymes are also used to modify the final compounds to create derivatives with improved properties. A notable example is the synthesis of chlorogenic acid glucoside (CHG) through a transglycosylation reaction. Using the enzyme dextransucrase, a glucose moiety is transferred from sucrose (B13894) to chlorogenic acid. This glycosylation enhances properties such as water solubility and resistance to browning, which is beneficial for industrial applications usu.edu.

Table 2: Selected Enzymatic Approaches for Synthesis and Modification

| Enzyme | Approach | Substrates | Product | Key Finding | Reference |

| Hydroxycinnamoyl-CoA: quinate hydroxycinnamoyl transferase (HQT) | Biosynthesis / Metabolic Engineering | Caffeoyl-CoA, Quinic Acid | Chlorogenic Acid (5-CQA) | Core enzyme in the natural biosynthetic pathway, utilized in engineered microbes. | rsc.orgmdpi.comnih.gov |

| Dextransucrase | Biocatalytic Modification | Chlorogenic Acid, Sucrose | Chlorogenic Acid Glucoside (CHG) | Enzymatic glycosylation improves water solubility and stability. | usu.edu |

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives of this compound is a critical area of research aimed at improving its metabolic stability, modulating its physicochemical properties, and enhancing its biological activities for potential therapeutic applications nih.gov. By systematically modifying the structure of the parent molecule, researchers can conduct structure-activity relationship (SAR) studies to identify the chemical features responsible for its effects nih.govnih.govdntb.gov.ua.

Key strategies for creating derivatives include:

Modification of the Ester Bond: The ester linkage in this compound is susceptible to hydrolysis. Replacing it with a more stable amide bond has been explored. For example, a 3α-caffeoylquinic acid amide was synthesized and found to be significantly more stable than its ester counterpart while retaining comparable anti-Hepatitis C virus activity researchgate.net.

Esterification of the Carboxylic Acid Group: To increase lipophilicity and improve solubility in hydrophobic environments like lipids and cell membranes, the carboxylic acid group of the quinic acid moiety can be esterified. A highly efficient, solvent-free synthesis of chlorogenic acid oleyl alcohol ester (CGOA) was developed by heating chlorogenic acid with oleyl alcohol. The resulting derivative showed improved solubility in hydrophobic media, making it suitable for applications in the food and cosmetic industries researchgate.netnih.gov.

Glycosylation of Hydroxyl Groups: As mentioned previously, enzymatic glycosylation can be used to attach sugar moieties to the phenolic hydroxyl groups. The resulting chlorogenic acid glucoside (CHG) demonstrated a 65% increase in water solubility and stronger inhibition of lipid peroxidation compared to the parent compound usu.edu.

Table 3: Synthesis of this compound Derivatives and SAR Insights

| Derivative/Analogue | Synthetic Modification | Change in Property/Activity | Purpose of Synthesis | Reference |

| 3α-Caffeoylquinic Acid Amide | Replacement of ester linkage with an amide bond. | Increased chemical stability. | Enhance metabolic stability for drug development. | researchgate.net |

| Chlorogenic Acid Oleyl Alcohol Ester (CGOA) | Esterification of the carboxylic acid with a long-chain fatty alcohol. | Increased lipophilicity/solubility in hydrophobic media. | Improve applicability in food, drug, and cosmetic industries. | researchgate.netnih.gov |

| Chlorogenic Acid Glucoside (CHG) | Enzymatic attachment of a glucose moiety to a hydroxyl group. | Increased water solubility and resistance to browning; stronger inhibition of lipid peroxidation. | Expand industrial applications by improving physical and functional properties. | usu.edu |

Analytical Methodologies for Isochlorogenic Acid

Spectroscopic Characterization (e.g., UV, NMR, MS)

Spectroscopic methods are fundamental for elucidating the molecular structure of isochlorogenic acid isomers.

Ultraviolet (UV) Spectroscopy : Isochlorogenic acids, like other chlorogenic acids, exhibit a characteristic maximum absorption (λmax) in the UV spectrum around 320-330 nm, which is attributable to the cinnamoyl moiety. acs.org This property is often utilized for detection in chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the detailed structural characterization of this compound isomers. For instance, ¹H NMR and ¹³C NMR data can confirm the identity of isomers like this compound A and this compound C. e-fas.org The olefinic protons of trans and cis isomers can be distinguished by their ³J HCCH coupling constants, which are approximately 16.5 Hz for trans isomers and 11.2 Hz for cis isomers. acs.org

Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with liquid chromatography, is indispensable for identifying and differentiating this compound isomers. High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, aiding in the confirmation of molecular formulas. e-fas.org For example, the molecular formula for this compound A and C has been determined as C₂₅H₂₄O₁₂, with a calculated mass of 515.1190 for the [M-H]⁻ ion. e-fas.org Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. sci-hub.se In negative ion mode, dicaffeoylquinic acids like isochlorogenic acids typically show a molecular ion [M-H]⁻ at m/z 515. acs.org Fragmentation patterns can help distinguish between isomers, although tandem MS spectra of cis and trans derivatives are often identical. acs.org

Chromatographic Quantification and Identification

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. scielo.br

HPLC with UV Detection (HPLC-UV) : This is a common method for the quantification of this compound. oup.comresearchgate.net The detection wavelength is typically set around 327 nm or 300 nm. oup.comresearchgate.net Reversed-phase columns, such as C18, are frequently employed for separation, often with a gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., with phosphoric or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). oup.comresearchgate.net

HPLC with Mass Spectrometry (HPLC-MS) : The coupling of HPLC with mass spectrometry provides enhanced selectivity and sensitivity. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer has been effectively used to identify various isomers, including isochlorogenic acids A, B, and C. researchgate.netmdpi.com This technique combines the high-resolution separation of UHPLC with the accurate mass measurements of Q-TOF MS, allowing for the tentative identification of numerous chlorogenic acid derivatives in complex samples like plant extracts. nih.govacs.orgnih.gov The high sensitivity and resolution of UHPLC-Q-Exactive Orbitrap MS have also been demonstrated for both qualitative and quantitative analysis of these compounds. nih.govacs.org

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Elite Hypersil C18 (200 × 4.6 mm, 5 µm) | Acetonitrile and 0.1% H3PO4 (gradient) | UV (225 nm) | Simultaneous determination of chlorogenic acid and other compounds in Inula helenium | oup.com |

| HPLC | Shim-pack VP-ODS (250 mm × 4.6 mm, 5 μm) | Acetonitrile and 0.5% acetic acid (gradient) | PDA (254, 280, 300, 320 nm) | Simultaneous determination of seven phenolic acids in Brazilian green propolis | researchgate.net |

| UHPLC-ESI-QTOF-MS | Not specified | Not specified | ESI-QTOF-MS | Identification of this compound isomers A, B, and C in Brazilian green propolis | researchgate.netmdpi.com |

| UHPLC-Q-Exactive Orbitrap MS | Not specified | Not specified | Q-Exactive Orbitrap MS | Identification and quantification of 70 chlorogenic acids in Acanthopanax gracilistylus | nih.govacs.org |

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound, although it is less common than HPLC due to the low volatility of the compound. nih.gov

GC-MS : For GC analysis, this compound typically requires a derivatization step to increase its volatility. nih.gov GC-MS has been employed in metabolomic studies to investigate the effects of chlorogenic acid, where it can separate and identify a wide range of small molecules after derivatization. nih.gov The use of GC-MS has been reported for the quali-quantitative determination of chlorogenic acid in artichoke extracts. actahort.org

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of this compound isomers.

A CE method was developed for the simultaneous separation and determination of five chlorogenic acid isomers, including isochlorogenic acids A and B. nih.gov This method utilized a self-synthesized ionic liquid as a separation selector. nih.govresearchgate.net Optimal separation was achieved using an electrolyte solution of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.8) containing 0.7% (w/w) of the ionic liquid, with detection at 237 nm. nih.gov CE has also been used with electrochemical detection for the analysis of chlorogenic acid in Chrysanthemum. asianpubs.org

Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Limit of Detection, Lower Limit of Quantification)

To ensure the reliability of analytical methods for this compound, they must be properly validated according to established guidelines. Key validation parameters include:

Linearity : The method should demonstrate a linear relationship between the concentration of this compound and the analytical response over a defined range. jetir.org For example, an HPLC-UV method for this compound A showed good linearity in the range of 0.04–40 μg/mL with a correlation coefficient (r) of 0.9998. oup.com

Precision : This assesses the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD). For an HPLC method, intra- and inter-day precision for this compound A were within 7.63%. oup.com In a CE method, intraday and interday precision for this compound isomers ranged from 0.5% to 1.9%. nih.gov

Accuracy : Accuracy reflects how close the measured value is to the true value. It is often evaluated through recovery studies. For an HPLC method, the accuracy for this compound A ranged from -1.41% to 3.25% (expressed as relative error). oup.com In another study, the recovery of chlorogenic acid ranged from 95.6% to 107.7%. oup.com

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jetir.org For this compound A, an HPLC-UV method reported an LOD of 0.012 μg/mL. oup.com A CE method reported LODs for five chlorogenic acid isomers ranging from 0.6 to 2.8 μg/mL. nih.gov

Lower Limit of Quantification (LLOQ) : The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. austinpublishinggroup.com For this compound A, the LLOQ was found to be 0.04 μg/mL using an HPLC-UV method. oup.com The LLOQ for five chlorogenic acid isomers in a CE method ranged from 2.2 to 9.5 μg/mL. nih.gov

| Parameter | This compound A (HPLC-UV) oup.com | Five Chlorogenic Acid Isomers (CE) nih.gov |

|---|---|---|

| Linearity Range | 0.04–40 μg/mL | Not specified |

| Correlation Coefficient (r or r²) | r = 0.9998 | r = 0.9994–0.9998 |

| Precision (RSD) | < 7.63% | 0.5–1.9% (intraday), 1.2–2.6% (interday) |

| Accuracy (Recovery/Relative Error) | -1.41 to 3.25% (RE) | 98.0–101.8% (Recovery) |

| LOD | 0.012 μg/mL | 0.6–2.8 μg/mL |

| LLOQ | 0.04 μg/mL | 2.2–9.5 μg/mL |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound A |

| This compound B |

| This compound C |

| Chlorogenic acid |

| Neochlorogenic acid |

| Cryptochlorogenic acid |

| Acetonitrile |

| Methanol |

| Phosphoric acid |

| Acetic acid |

| Ammonium acetate |

Pharmacological Mechanisms and Biological Activities in Vitro and Preclinical Studies

Anti-inflammatory Mechanisms

Isochlorogenic acid and its isomers exert anti-inflammatory effects by modulating several key signaling pathways. This compound A (ICQA) has been shown to attenuate liver fibrosis by regulating the HMGB1/TLR4/NF-κB signaling pathway. In a preclinical model of liver fibrosis, ICQA treatment was found to suppress the protein expression of high-mobility group box 1 (HMGB1) and toll-like receptor 4 (TLR4). This, in turn, led to a dramatic attenuation of the nuclear translocation of the nuclear factor-kappa B (NF-κB) p65 subunit and suppressed the hepatic expression of phosphorylated IκBα.

Furthermore, studies on isomers and related chlorogenic acids highlight the importance of the mitogen-activated protein kinase (MAPK) pathway. The antioxidant and protective effects of this compound C (ICAC) are regulated by the MAPK pathway. The effects of ICAC in protecting mouse embryonic fibroblast cells from oxidative damage were nullified by the application of JNK and Erk inhibitors, but not by a p38 inhibitor, indicating the crucial role of the JNK and ERK signaling cascades in its mechanism of action. nih.gov Research on the broader class of chlorogenic acids (CGA) further supports these findings, showing that they can reduce the expression and phosphorylation of ERK1/2, p38, and JNK proteins in inflamed tissues. consensus.appconsensus.app Specifically, CGA has been observed to suppress the activity of c-Jun N-terminal kinase (JNK) in cardiomyocytes. nih.gov In some contexts, CGA's effects are more specific, with one study noting inhibition of p38MAPK activity with little effect on ERK or JNK. consensus.app The interplay between these pathways is also evident, as CGA has been shown to inhibit both MAPK and NF-κB phosphorylation in a rat model of interstitial cystitis. consensus.app

Table 1: Modulation of Inflammatory Signaling Pathways by this compound and Related Compounds

| Compound | Signaling Pathway | Effect | Model System |

|---|---|---|---|

| This compound A (ICQA) | HMGB1/TLR4/NF-κB | Inhibition | Rat model of liver fibrosis |

| This compound C (ICAC) | JNK/ERK (MAPK) | Modulation (effects abrogated by inhibitors) | Mouse embryonic fibroblast cells |

| Chlorogenic Acid (CGA) | MAPK/ERK/JNK | Inhibition of phosphorylation | Animal models of inflammation |

| Chlorogenic Acid (CGA) | NF-κB | Inhibition of phosphorylation | Cardiomyocytes and animal models |

A key aspect of the anti-inflammatory action of this compound and its related compounds is the inhibition of the production and expression of pro-inflammatory mediators. Neochlorogenic acid (nCGA), an isomer of chlorogenic acid, has demonstrated a significant reduction in the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. nih.gov This was accompanied by a reduction in the transcript and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Table 2: Inhibition of Pro-inflammatory Mediators

| Compound | Mediator | Effect | Model System |

|---|---|---|---|

| Neochlorogenic Acid (nCGA) | TNF-α, IL-1β, IL-6 | Reduced production | LPS-activated macrophages |

| Neochlorogenic Acid (nCGA) | iNOS, COX-2 | Reduced transcript and protein levels | LPS-activated macrophages |

| Chlorogenic Acid (CGA) | PGE2, COX-2 | Inhibited production and expression | IL-1β-induced human chondrocytes |

Certain isomers of this compound have been found to inhibit the activity of specific enzymes involved in inflammatory processes. Notably, this compound A and this compound C have been shown to inhibit the activity of Kallikrein 5 (KLK5), a serine protease. The excessive activation of KLK5 is associated with skin barrier dysfunction and inflammatory skin conditions like rosacea. By inhibiting KLK5, these this compound isomers can suppress the proteolytic cleavage of cathelicidin (B612621) into its active, pro-inflammatory form, LL-37.

Antioxidant Mechanisms

This compound demonstrates potent antioxidant activity through the direct scavenging of reactive oxygen species (ROS). In vitro studies have shown that this compound A has significant scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, hydroxyl radicals (·OH), and superoxide (B77818) anions (O2·−). spgykj.com In one study, the highest scavenging rates for DPPH and ·OH were 97.04% and 60.01%, respectively. spgykj.com

Similarly, this compound C has been shown to protect cells from oxidative damage by mitigating the increase in cellular ROS induced by hydrogen peroxide (H2O2). nih.gov The antioxidant potential of this compound C was found to be comparable to that of the well-known antioxidant N-acetyl-L-cysteine (NAC). nih.gov This direct scavenging of harmful free radicals is a primary mechanism by which this compound exerts its protective effects against oxidative stress. nih.govresearchgate.net

Table 3: Reactive Oxygen Species Scavenging Activity of this compound A

| Radical Species | Scavenging Efficiency |

|---|---|

| DPPH· | Up to 97.04% |

| ·OH | Up to 60.01% |

| O2·− | Up to 28.04% |

In addition to direct ROS scavenging, this compound and its isomers also enhance the endogenous antioxidant defense systems of cells. This is primarily achieved through the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. consensus.app Nrf2 is a transcription factor that plays a crucial role in the cellular response to oxidative stress by regulating the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

Studies on neochlorogenic acid have demonstrated its ability to induce the overexpression of Nrf2/ARE-regulated downstream proteins, including HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO-1). nih.gov The activation of the Nrf2 pathway allows for its translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, thereby initiating their transcription. consensus.app This leads to an increased cellular capacity to neutralize ROS and protect against oxidative damage. nih.gov The activation of the Nrf2/HO-1 pathway is a well-documented mechanism for the antioxidant effects of the broader class of chlorogenic acids. researchgate.netmdpi.com

Neuroprotective Mechanisms of this compound

Isochlorogenic acids, a subgroup of chlorogenic acids, have demonstrated significant potential in protecting the nervous system through various mechanisms. These compounds, which are isomers of dicaffeoylquinic acid, exhibit neuroprotective effects by regulating neurotransmitter levels, modulating cellular signaling pathways, and combating neuroinflammation and oxidative stress.

Regulation of Neurotransmitter Levels (e.g., monoamine oxidase inhibition)

Emerging research has highlighted the role of this compound isomers, specifically dicaffeoylquinic acids (diCQAs), in the regulation of neurotransmitter levels through the inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the breakdown of key neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) in the brain. wikipedia.orgdrugs.commdpi.com Dysregulation of these neurotransmitters is implicated in various neurological and psychiatric disorders.

In vitro and preclinical studies have shown that certain isomers of this compound can effectively inhibit MAO activity. Specifically, 3,4-dicaffeoylquinic acid (3,4-diCQA) and 3,5-dicaffeoylquinic acid (3,5-diCQA) have been identified as significant inhibitors of both MAO-A and MAO-B. nih.govresearchgate.net This inhibition leads to an increase in the synaptic availability of monoamine neurotransmitters, which is a key mechanism for the therapeutic effects of many antidepressant medications. nih.govresearchgate.net The inhibitory action of these this compound isomers on MAO enzymes also contributes to a reduction in reactive oxygen species (ROS) production, which is a byproduct of MAO-catalyzed reactions and a contributor to oxidative stress in the brain. nih.govresearchgate.net

A study investigating the effects of diCQAs from Arctium lappa extracts in a corticosterone-induced mouse model of depression found that these compounds reduced depressive behaviors and memory loss. nih.govresearchgate.net The underlying mechanism was attributed to the reduction of ROS production through the inhibition of MAO-A and MAO-B in both neurons and astrocytes. nih.govresearchgate.net Furthermore, isochlorogenic acids A and C have been identified as mixed-type inhibitors of MAO-B. nih.gov

Table 1: Inhibitory Effects of this compound Isomers on Monoamine Oxidase (MAO)

| Compound | MAO Isoform Inhibited | Observed Effect | Reference |

|---|---|---|---|

| 3,4-dicaffeoylquinic acid | MAO-A and MAO-B | Significant inhibition of enzyme activity, reduction of ROS in neurons and astrocytes. | nih.govresearchgate.net |

| 3,5-dicaffeoylquinic acid | MAO-A and MAO-B | Significant inhibition of enzyme activity, reduction of ROS in neurons and astrocytes. | nih.govresearchgate.net |

| This compound A | MAO-B | Mixed-type inhibitor. | nih.gov |

| This compound C | MAO-B | Mixed-type inhibitor. | nih.gov |

Modulation of Intracellular Calcium and Cell Signaling

While direct evidence specifically detailing the modulation of intracellular calcium by this compound is limited, studies on the broader class of chlorogenic acids provide insights into potential mechanisms. Intracellular calcium (Ca2+) is a critical second messenger in neurons, playing a vital role in processes such as neurotransmitter release, synaptic plasticity, and gene expression. researchgate.net However, dysregulation of calcium homeostasis can lead to excitotoxicity and neuronal cell death.

Research on chlorogenic acid has demonstrated its ability to modulate neuronal calcium signaling. For instance, chlorogenic acid has been shown to inhibit glutamate (B1630785) release from cortical nerve terminals by suppressing P/Q-type voltage-gated calcium channels. researchgate.net This action reduces the influx of calcium that triggers neurotransmitter release, thereby preventing the excessive glutamate levels that contribute to excitotoxicity in conditions like cerebral ischemia. The inhibition of these calcium channels is also linked to the suppression of the Ca2+/calmodulin-dependent protein kinase II (CaMKII)/synapsin I pathway, further contributing to the reduction in glutamate release. researchgate.net

Attenuation of Neuroinflammation and Oxidative Stress in Neural Tissues

A significant aspect of the neuroprotective effects of this compound and its isomers lies in their potent anti-inflammatory and antioxidant activities. researchgate.netmdpi.comnih.govnih.gov Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a common feature of many neurodegenerative diseases. nih.govnih.gov

Studies have shown that dicaffeoylquinic acids can effectively suppress neuroinflammatory processes. For example, 3,5-dicaffeoylquinic acid has been found to attenuate microglial activation and the production of pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov This compound was also shown to reduce inflammatory pain in animal models by inhibiting the MCP3/JAK2/STAT3 signaling pathway, which is involved in microglial activation. nih.gov

The antioxidant properties of isochlorogenic acids are crucial for protecting neural tissues from oxidative damage. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, contributes to neuronal damage in various neurological conditions. scispace.com Dicaffeoylquinic acids have been shown to reduce ROS production in neurons and astrocytes. nih.govresearchgate.net This antioxidant effect is partly linked to their ability to inhibit MAO enzymes, which are a source of ROS in the brain. nih.govresearchgate.net Furthermore, chlorogenic acids, in general, have been demonstrated to mitigate oxidative stress by upregulating antioxidant enzymes and reducing lipid peroxidation in models of cerebral ischemia and seizures. nih.govnih.gov

Anti-diabetic and Lipid Metabolism Modulating Effects

Isochlorogenic acids and their isomers have garnered attention for their beneficial effects on glucose and lipid metabolism, suggesting their potential as therapeutic agents for metabolic disorders like type 2 diabetes. nih.govconsensus.appcaringsunshine.commdpi.comfrontiersin.orgresearchgate.net

Regulation of Glucose Metabolism-Related Enzymes and Genes

Research indicates that dicaffeoylquinic acids can modulate key enzymes and genes involved in glucose metabolism. nih.govresearchgate.net In vitro studies have demonstrated that these compounds can inhibit enzymes such as α-glucosidase and α-amylase, which are responsible for the digestion of carbohydrates in the intestine. nih.gov By inhibiting these enzymes, isochlorogenic acids can delay the absorption of glucose and reduce postprandial hyperglycemia.

Furthermore, dicaffeoylquinic acids have been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov By inhibiting DPP-IV, these compounds can enhance the action of GLP-1, leading to improved insulin (B600854) secretion and glucose control. In animal models of diabetes, treatment with dicaffeoylquinic acids has been associated with a reduction in blood glucose levels and preservation of pancreatic β-cell function. nih.gov Studies on chlorogenic acid have also shown that it can suppress hepatic glucose production by inhibiting the expression of gluconeogenic genes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). proquest.comwu.ac.th

Influence on Insulin Sensitivity and Secretion (e.g., AMPK activation)

A key mechanism underlying the anti-diabetic effects of isochlorogenic acids is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. consensus.appnih.govnih.govmdpi.comdrjockers.commdpi.combiomolther.org AMPK activation enhances glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, and suppresses glucose production in the liver, thereby improving insulin sensitivity. mdpi.com

Studies on 3,5-dicaffeoylquinic acid have shown that it can activate AMPK in adipocytes, leading to the inhibition of adipogenesis (the formation of fat cells) and a reduction in lipid accumulation. nih.govmdpi.comnih.gov This activation of AMPK also leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, further contributing to improved lipid metabolism. nih.govnih.gov In diabetic animal models, the administration of chlorogenic acids has been linked to increased AMPK phosphorylation, which in turn improves glucose tolerance and insulin sensitivity. kobe-u.ac.jpnih.gov

Table 2: Effects of this compound Isomers on Glucose and Lipid Metabolism

| Compound/Class | Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Dicaffeoylquinic acids | α-glucosidase, α-amylase, DPP-IV | Inhibition of enzyme activity, potential for reduced glucose absorption and enhanced incretin effect. | nih.gov |

| 3,5-dicaffeoylquinic acid | AMPK, ACC in adipocytes | Activation of AMPK, inhibition of adipogenesis and lipid accumulation. | nih.govmdpi.comnih.gov |

| Chlorogenic Acids (general) | Hepatic gluconeogenic genes (G6Pase, PEPCK) | Suppression of gene expression, leading to reduced hepatic glucose output. | proquest.comwu.ac.th |

| Chlorogenic Acids (general) | AMPK in peripheral tissues | Increased phosphorylation and activation, leading to improved insulin sensitivity and glucose uptake. | kobe-u.ac.jpnih.gov |

Reduction of Lipid Deposition and Regulation of Fatty Acid Metabolism

This compound has demonstrated notable effects on lipid metabolism in preclinical studies, suggesting a potential role in mitigating lipid accumulation. In vitro and in vivo models have shown that this compound isomers can effectively reduce lipid deposition and regulate pathways associated with fatty acid synthesis and metabolism.

Further research in HFD-induced hyperlipidemic mice showed that this compound C could significantly prevent increases in body weight and reduce serum cholesterol levels. nih.gov It also ameliorated the hepatic steatosis induced by the high-fat diet, as observed through histological analysis of liver tissue. nih.govnih.gov The mechanism in this model was linked to the promotion of reverse cholesterol transport. nih.gov Another study highlighted that chlorogenic acids, including this compound, can inhibit the enterohepatic farnesoid X receptor (FXR) fibroblast growth factor 15 (FGF15) pathway, which plays a role in bile acid and cholesterol metabolism. nih.gov By inhibiting this pathway, this compound may increase the metabolic elimination of cholesterol. nih.gov

Table 1: Effects of this compound on Lipid Metabolism Markers

Summary of preclinical findings on the impact of this compound isomers on key markers and proteins involved in lipid deposition and fatty acid metabolism.

| Model System | This compound Isomer | Key Findings | Reference |

|---|---|---|---|

| Oleic Acid-Induced HepG2 Cells | Isochl A, Isochl B | Attenuated lipid accumulation and triacylglycerol levels. | bohrium.com |

| Oleic Acid-Induced HepG2 Cells | Isochl A, Isochl B | Decreased expression of FAS, ACC, and PPARγ. | bohrium.com |

| Oleic Acid-Induced HepG2 Cells | Isochl A, Isochl B | Increased expression of PPARα. | bohrium.com |

| High-Fat Diet-Fed Zebrafish | Isochl A, Isochl B | Decreased lipid profiles and lipid accumulation. | bohrium.com |

| High-Fat Diet-Fed Mice | This compound C | Reduced serum cholesterol and prevented body weight gain. | nih.gov |

| High-Fat Diet-Fed Mice | Chlorogenic Acids (incl. Isochlorogenic) | Inhibited the enterohepatic FXR-FGF15 pathway. | nih.gov |

Antimicrobial and Antiviral Activities

Isochlorogenic acids, as part of the broader family of caffeoylquinic acids (CQAs), have been recognized for their wide range of biological activities, including antimicrobial and antiviral properties. mdpi.com Research has demonstrated their potential to combat various pathogens, highlighting their significance in the study of natural bioactive compounds. mdpi.comnih.gov

Antibacterial Effects

This compound derivatives have shown potent antibacterial activity against several bacterial strains. mdpi.comnih.gov In a study investigating compounds from Artemisia sieberi, this compound A-3′-O-β-glucopyranoside and this compound C-3′-O-β-glucopyranoside displayed notable antibacterial effects against Gram-positive bacteria, specifically Bacillus subtilis and Staphylococcus aureus. nih.gov The parent compound, chlorogenic acid, has been shown to exert its antibacterial action by disrupting the permeability of the bacterial cell membrane, which leads to the leakage of intracellular components and ultimately cell death. researchgate.net This mechanism involves altering both the outer and inner membranes and suppressing key metabolic enzymes. researchgate.net While the precise mechanisms for this compound are still under investigation, they are presumed to be similar to those of other chlorogenic acids, targeting cell membrane integrity and metabolic function. researchgate.netoup.com

Table 2: Antibacterial Activity of this compound Derivatives

Observed antibacterial effects of specific this compound derivatives against various bacterial strains.

| Compound | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| This compound A-3′-O-β-glucopyranoside | Bacillus subtilis | Potent antibacterial activity. | nih.gov |

| This compound C-3′-O-β-glucopyranoside | Staphylococcus aureus | Potent antibacterial activity. | nih.gov |

Antiviral Mechanisms (e.g., against Hepatitis C virus, HIV)

This compound has demonstrated significant antiviral properties, particularly against the hepatitis B virus (HBV). nih.gov A study on this compound A isolated from Laggera alata found that it possessed potent anti-HBV activity. nih.gov It markedly inhibited the production of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg) in HBV-transfected HepG2.2.15 cells, with inhibitory rates of 86.9% and 72.9%, respectively. nih.gov The compound also significantly reduced the levels of hepatitis B virus covalently closed circular DNA (HBV cccDNA), a key component in the persistence of HBV infection. nih.gov The antiviral mechanism is believed to be associated with blocking the translation step of HBV replication and inducing heme oxygenase-1 (HO-1), which may reduce the stability of the HBV core protein. nih.gov

While direct studies on this compound against Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV) are limited, related chlorogenic acid derivatives have shown promise. mdpi.com Synthetic analogues of chlorogenic acid have demonstrated biological activity against HCV, and other derivatives have been found to effectively inhibit HIV integrase and protease, essential enzymes for viral replication. mdpi.com This suggests that the this compound scaffold is a promising area for the development of novel antiviral agents.

Anticancer Mechanisms (Preclinical)

In preclinical research, this compound and its related compounds have exhibited anticancer effects across various cancer cell lines. nih.goviiarjournals.org These compounds can influence multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis (programmed cell death), and cell cycle dysregulation. nih.goviiarjournals.org

Induction of Apoptosis and Cell Cycle Blockage

This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. In a study on triple-negative breast cancer (TNBC) cells (MDA-MB-231 and 4T1), this compound A (ICGA-A) was found to significantly induce apoptosis. nih.gov The induction of apoptosis was confirmed through Annexin V-FITC/PI double staining assays. nih.gov

While specific studies on this compound's effect on the cell cycle are emerging, research on the closely related chlorogenic acid (CGA) provides insight into potential mechanisms. CGA has been shown to induce cell cycle arrest in colorectal cancer cells by increasing the expression of key regulatory proteins like p21 and p53. scilit.comresearchgate.netnih.gov It also promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the expression of pro-apoptotic caspases 3 and 9. scilit.comresearchgate.netnih.gov Furthermore, studies on gastric adenocarcinoma (AGS) cells treated with caffeoylquinic acid derivatives, including 4,5-Di-O-caffeoylquinic acid (an this compound), showed an increase in the cell population at the G1 phase and a decrease in the G2/M phase, suggesting a cell cycle arrest at the G1 checkpoint. benthamdirect.com This was accompanied by the upregulation of Bax and caspase-3 expression and downregulation of cyclin D1 and Bcl-2. benthamdirect.com

Inhibition of Cancer Cell Proliferation

A primary anticancer mechanism of this compound is the inhibition of cancer cell proliferation. Studies have demonstrated its ability to reduce the viability and growth of various cancer cell lines. For instance, this compound A (ICGA-A) significantly reduced the viability and inhibited the proliferation of MDA-MB-231 and 4T1 breast cancer cells. nih.gov Similarly, this compound C (ICAC) was investigated for its effects on the MDA-MB-231 cell line, where it was shown to inhibit migration and invasion, key processes in cancer metastasis. iiarjournals.org

The inhibitory effect on proliferation is often dose-dependent. Research on chlorogenic acid, a structural relative, has shown significant inhibition of cell proliferation in human hepatocellular carcinoma (HepG2) and pancreatic cancer cells. nih.gove-century.us In pancreatic cancer cells, this inhibition was linked to the downregulation of the AKT/GSK-3β/β-catenin signaling pathway. nih.gov

Table 3: Inhibitory Effects of this compound A (ICGA-A) on Cancer Cell Lines

Summary of the half-maximal inhibitory concentration (IC50) values of ICGA-A in triple-negative breast cancer cell lines after 24 hours of treatment.

| Cell Line | Cancer Type | 24-hour IC50 Value | Reference |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 135.8 µM | nih.gov |

| 4T1 | Triple-Negative Breast Cancer (Murine) | 154.9 µM | nih.gov |

Modulation of Signal Transduction Pathways in Cancer

This compound isomers have demonstrated notable anticancer activity by modulating key signal transduction pathways involved in tumor growth, proliferation, and metastasis. In vitro and preclinical studies have highlighted the ability of these compounds to interfere with oncogenic signaling, particularly in challenging cancer models like triple-negative breast cancer (TNBC).

This compound C (ICAC) has been shown to target the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently overexpressed in TNBC and associated with a poor prognosis. researchgate.net In studies using the MDA-MB-231 human breast cancer cell line, ICAC was found to reverse the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. researchgate.netnih.gov This effect was achieved by down-regulating the EGFR signaling pathway. researchgate.netnih.gov Specifically, the inhibitory actions of ICAC on EGFR-induced EMT and cell invasion were dependent on the EGFR/phospholipase Cγ (PLCγ)/extracellular regulated protein kinase ½ (ERK½)/slug signaling cascade. nih.gov

Similarly, this compound A (ICGA-A) has been identified as an effective agent in TNBC, where it works to remodel the tumor microenvironment and enhance immunotherapy. Research has shown that ICGA-A can suppress tumor proliferation by inhibiting the FAK/PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, growth, and proliferation. By disrupting this cascade, ICGA-A not only impedes tumor growth directly but also helps to overcome immunosuppression within the tumor, thereby improving the efficacy of treatments like PD-1/PD-L1 blockade. pagepressjournals.org

| This compound Isomer | Cancer Model | Targeted Pathway | Observed Effect | Reference |

|---|---|---|---|---|

| This compound C (ICAC) | Triple-Negative Breast Cancer (MDA-MB-231 cells) | EGFR/PLCγ/ERK½/Slug | Reverses epithelial-to-mesenchymal transition (EMT); inhibits cell invasion. | researchgate.netnih.gov |

| This compound A (ICGA-A) | Triple-Negative Breast Cancer (4T1 and MDA-MB-231 cells) | FAK/PI3K/AKT/mTOR | Inhibits cell proliferation, migration, and invasion; suppresses immunosuppression. | pagepressjournals.org |

Hepatoprotective Mechanisms

The hepatoprotective effects of this compound are primarily attributed to its potent antioxidant and antiviral properties. Different isomers have been investigated for their ability to protect liver cells from various insults, including viral infections and fibrosis associated with metabolic disorders.